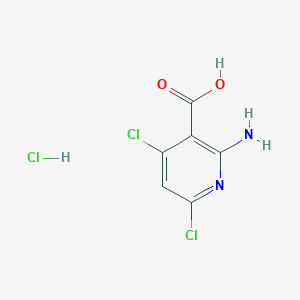

2-Amino-4,6-dichloropyridine-3-carboxylic acid hydrochloride

描述

属性

IUPAC Name |

2-amino-4,6-dichloropyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2.ClH/c7-2-1-3(8)10-5(9)4(2)6(11)12;/h1H,(H2,9,10)(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMKWZDYCGXROL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)N)C(=O)O)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,6-dichloropyridine-3-carboxylic acid hydrochloride typically involves the chlorination of pyridine derivatives followed by amination and carboxylation reactions. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to achieve the desired quality .

化学反应分析

Types of Reactions

2-Amino-4,6-dichloropyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It undergoes nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used .

科学研究应用

Organic Chemistry

In organic synthesis, 2-Amino-4,6-dichloropyridine-3-carboxylic acid hydrochloride serves as a building block for more complex molecules. It can undergo various chemical reactions, including:

- Oxidation : Converts to corresponding oxides.

- Reduction : Produces amines or other reduced forms.

- Substitution : Chlorine atoms can be replaced by nucleophiles.

These reactions allow chemists to create diverse pyridine derivatives that are pivotal in developing new materials and chemicals.

Biological Research

This compound has been studied for its biological activity, particularly as an enzyme inhibitor. Research indicates that it can modulate specific biological pathways, making it a candidate for further exploration in drug discovery . Notably, derivatives of this compound have shown promise in inhibiting immune-activated nitric oxide production in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Medicinal Chemistry

Ongoing research is investigating the therapeutic potential of this compound in treating various diseases. Its structural properties may allow it to interact with molecular targets relevant to disease mechanisms, particularly in oncology where it could serve as a lead compound for anticancer agents .

Case Study 1: Anticancer Activity

A study assessed the anticancer properties of derivatives synthesized from this compound against human cancer cell lines (HCT-116 and MCF-7). Several compounds exhibited IC values ranging from 1.9 to 7.52 µg/mL, indicating significant antiproliferative activity . This suggests that modifications to the base structure can enhance its efficacy as a cancer treatment.

Case Study 2: Enzyme Inhibition

Research on enzyme interactions revealed that certain derivatives of this compound effectively inhibited specific enzymes involved in metabolic pathways. This inhibition could lead to therapeutic strategies targeting metabolic disorders or cancers characterized by dysregulated enzyme activity .

作用机制

The mechanism of action of 2-Amino-4,6-dichloropyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

相似化合物的比较

Dichloropyridine Derivatives with Varied Substituent Positions

Example Compounds :

- 3-Amino-2,6-dichloropyridine (CAS 62476-56-6): Features an amino group at position 3 and chlorines at 2 and 6.

- 4-Amino-2,6-dichloropyridine (CAS 2587-02-2): Amino group at position 4, chlorines at 2 and 6.

- 4-Amino-3,5-dichloropyridine (CAS 22889-78-7): Amino at position 4, chlorines at 3 and 3.

Key Differences :

- Substituent Positions: The target compound’s amino group at position 2 and carboxylic acid at position 3 create a unique electronic environment compared to analogs with amino groups at positions 3 or 3.

- Physicochemical Properties : The hydrochloride salt form enhances aqueous solubility relative to neutral pyridine derivatives, which may improve bioavailability in biological systems.

Dichloropyrimidine Analogs

Example Compound: 5-Fluoro-2-amino-4,6-dichloropyrimidine (IC50 = 2 μM in nitric oxide inhibition) .

Comparison :

- Structural Divergence : Pyrimidines contain two nitrogen atoms in the aromatic ring, whereas pyridines have one. This difference alters electron distribution and reactivity.

- Biological Activity: Dichloropyrimidines exhibit potent nitric oxide (NO) inhibitory activity, with 5-substituted derivatives showing IC50 values as low as 2 μM. In contrast, dichloropyridine derivatives like the target compound lack reported NO modulation data, suggesting divergent biological targets .

Methyl-Substituted Pyridine Derivatives

Comparison :

- Substituent Effects: Methyl groups at positions 4 and 6 (vs. chlorine in the target compound) reduce electronegativity and steric bulk.

Ester Derivatives

Example Compound: Methyl 2-amino-4,6-dichloropyridine-3-carboxylate (synonym: 2-Amino-4,6-dichloropyridine-3-carboxylic acid methyl ester) .

Comparison :

- Solubility and Bioavailability : The methyl ester is more lipophilic than the hydrochloride salt, favoring passive diffusion across biological membranes. However, the hydrochloride form’s ionic nature improves solubility in polar solvents, making it preferable for aqueous formulations .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Dichloropyrimidines demonstrate significant bioactivity in immune response modulation, whereas dichloropyridines remain underexplored in this context .

- Substituent position critically influences reactivity: For example, shifting the amino group from position 2 (target compound) to 3 (3-Amino-2,6-dichloropyridine) alters hydrogen-bonding capacity and electronic properties .

- The hydrochloride salt form of the target compound offers formulation advantages over esters or neutral analogs due to improved solubility .

生物活性

2-Amino-4,6-dichloropyridine-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHClNO·HCl

- IUPAC Name : this compound

- CAS Number : 152353-95-2

This compound features a pyridine ring substituted with two chlorine atoms and an amino group, which contributes to its biological activity.

The biological activity of this compound is attributed to its interaction with various biological targets. It has been studied for its potential as an inhibitor of nitric oxide synthase (nNOS), which is crucial in regulating vascular tone and neurotransmission. The compound's structural features enhance its membrane permeability, allowing it to effectively reach intracellular targets .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against various pathogens. For instance, it has shown inhibitory effects on certain strains of bacteria, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

Research indicates that derivatives of 2-Amino-4,6-dichloropyridine exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. In vitro assays have reported IC values comparable to standard anti-inflammatory drugs like celecoxib, suggesting potential therapeutic applications in inflammatory diseases .

Cytotoxicity and Cancer Research

In cancer research, the compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, it has demonstrated significant activity against glioblastoma cells and other cancer types, with studies indicating that it may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies .

Study 1: nNOS Inhibition

A study focused on synthesizing derivatives from 2-Amino-4,6-dichloropyridine aimed at developing potent nNOS inhibitors. The synthesized compounds were tested for their inhibitory activity, revealing several candidates with promising potency and selectivity .

Study 2: Antimicrobial Screening

In a screening of compounds against Klebsiella pneumoniae OXA-48 beta-lactamase, several derivatives of 2-Amino-4,6-dichloropyridine were identified as effective inhibitors. This highlights the compound's potential role in combating antibiotic resistance .

Study 3: Anti-cancer Activity

A library of derivatives was tested for anti-cancer properties against multiple cell lines. One derivative exhibited EC values in the low micromolar range against glioblastoma cells, emphasizing the therapeutic potential of this class of compounds in oncology .

Data Summary

常见问题

Q. What are the recommended synthetic routes for 2-amino-4,6-dichloropyridine-3-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

Synthesis typically involves halogenation and carboxylation of pyridine derivatives. A plausible approach includes:

- Step 1 : Chlorination of pyridine precursors (e.g., 4-amino-2,6-dichloropyridine) using POCl₃ or PCl₅ under reflux .

- Step 2 : Carboxylation via hydrolysis of nitrile intermediates or direct introduction of carboxylic groups using CO₂ under high pressure.

- Step 3 : Hydrochloride salt formation by treating the free base with HCl in anhydrous ethanol.

Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., excess POCl₃ for complete chlorination) and temperature (80–100°C for carboxylation) to improve yields .

Q. How can researchers characterize the purity and structural integrity of this compound?

Use a multi-technique approach:

- HPLC : Employ a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient elution). Validate purity >98% .

- NMR : Confirm substitution patterns (e.g., ¹³C NMR for carboxylic acid resonance at ~170 ppm; ¹H NMR for amino protons at δ 6.5–7.0 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode to verify [M+H]⁺ and isotopic Cl patterns .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and sparingly in water. Adjust pH to >7 for improved aqueous solubility (deprotonation of carboxylic acid) .

- Stability : Store at –20°C in desiccated, amber vials. Avoid prolonged exposure to light or moisture to prevent hydrolysis of the hydrochloride salt .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved during structural analysis?

Contradictions may arise from tautomerism or intermolecular interactions:

- Approach 1 : Perform variable-temperature NMR to detect dynamic processes (e.g., keto-enol tautomerism affecting peak splitting) .

- Approach 2 : Use 2D NMR (COSY, NOESY) to confirm through-space couplings between amino and chlorine groups.

- Reference Data : Compare with structurally analogous compounds (e.g., 4-amino-3,6-dichloropyridine-2-carboxylic acid) to identify expected deviations .

Q. What strategies are effective in mitigating side reactions during carboxylation or halogenation steps?

Common issues include over-halogenation or decarboxylation:

- Mitigation 1 : Use controlled stoichiometry (e.g., 1.2 eq POCl₃ per reactive site) and inert atmospheres (N₂/Ar) to prevent oxidation.

- Mitigation 2 : Introduce protecting groups (e.g., Boc for amino groups) prior to carboxylation to avoid side reactions .

- Analytical Validation : Monitor intermediates via FTIR (C≡N stretch at ~2200 cm⁻¹ for nitrile intermediates) .

Q. How can this compound be applied in designing enzyme inhibitors or metal-organic frameworks (MOFs)?

- Enzyme Inhibition : The dichloropyridine core may act as a pharmacophore for binding ATP pockets (e.g., kinase inhibitors). Couple with carboxylic acid for solubility in biological assays .

- MOFs : Use the carboxylic acid group to coordinate metal ions (e.g., Zn²⁺, Cu²⁺) in hydrothermal synthesis. Characterize porosity via BET surface area analysis .

Key Considerations for Methodological Rigor

- Reproducibility : Document reaction parameters (e.g., stirring rate, cooling methods) to minimize batch-to-batch variability .

- Contamination Risks : Use TCEP or DTT to prevent disulfide formation in biological assays .

- Regulatory Compliance : Follow USP guidelines for reference standards in pharmaceutical research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。